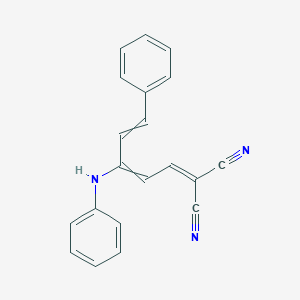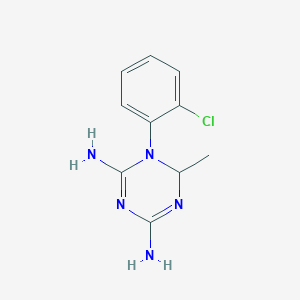![molecular formula C10H11F3O2S B14548535 [3-(Trifluoromethanesulfonyl)propyl]benzene CAS No. 61795-10-6](/img/structure/B14548535.png)
[3-(Trifluoromethanesulfonyl)propyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethanesulfonyl)propyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a propyl group bearing a trifluoromethanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethanesulfonyl)propyl]benzene typically involves the reaction of benzene with a propyl group substituted with a trifluoromethanesulfonyl group. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-(trifluoromethanesulfonyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd catalyst, mild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols, typically under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
[3-(Trifluoromethanesulfonyl)propyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethanesulfonyl)propyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[3-(Trifluoromethanesulfonyl)propyl]benzene vs. [3-(Trifluoromethyl)propyl]benzene: The presence of the sulfonyl group in this compound makes it more electrophilic and reactive compared to [3-(Trifluoromethyl)propyl]benzene.
This compound vs. [3-(Trifluoromethanesulfonyl)ethyl]benzene: The propyl group in this compound provides additional steric bulk and flexibility compared to the ethyl group, potentially affecting its reactivity and interactions.
Uniqueness: The unique combination of the trifluoromethanesulfonyl group and the propyl chain in this compound imparts distinct chemical properties, such as enhanced electrophilicity and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61795-10-6 |
|---|---|
Molecular Formula |
C10H11F3O2S |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)propylbenzene |
InChI |
InChI=1S/C10H11F3O2S/c11-10(12,13)16(14,15)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
NFVUKOGAPJVCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


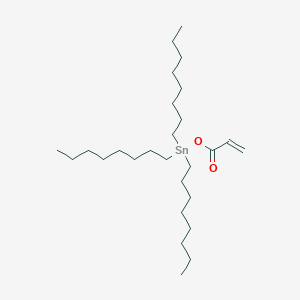
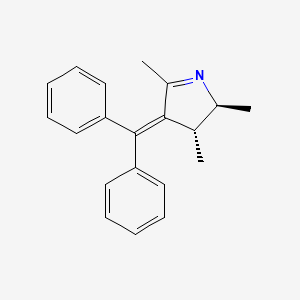
![Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14548456.png)
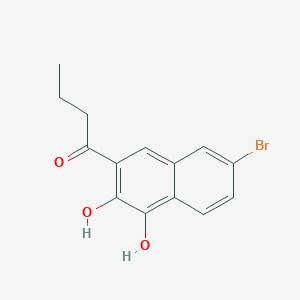
![3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine](/img/structure/B14548471.png)
![N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548477.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine](/img/structure/B14548484.png)
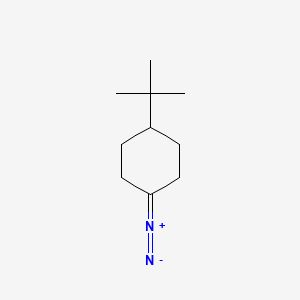
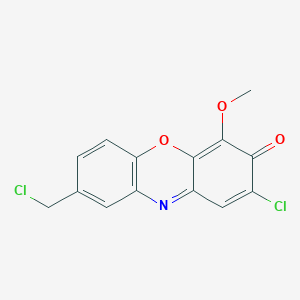
![2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane](/img/structure/B14548503.png)
![4-(Pentyloxy)phenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14548512.png)
![{Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14548532.png)
